2-Bromo-5-(4-nitrophenyl)furan CAS number and properties
2-Bromo-5-(4-nitrophenyl)furan CAS number and properties
The following technical guide details the properties, synthesis, and applications of 2-Bromo-5-(4-nitrophenyl)furan .
Primary Classification: Heterocyclic Building Block / Push-Pull Chromophore Intermediate[1][2]
Executive Summary & Chemical Identity
2-Bromo-5-(4-nitrophenyl)furan is a specialized heterocyclic intermediate characterized by a furan core substituted at the 2- and 5-positions with a bromine atom and a 4-nitrophenyl group, respectively.[1] This structural motif creates a "push-pull" electronic system (Donor: Furan, Acceptor: Nitrophenyl) essential for optoelectronic materials and serves as a versatile scaffold in medicinal chemistry for the synthesis of bioactive nitrofuran analogs.[1][2]
Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 2-Bromo-5-(4-nitrophenyl)furan |
| Synonyms | 5-Bromo-2-(4-nitrophenyl)furan; 2-(4-Nitrophenyl)-5-bromofuran |
| Molecular Formula | C₁₀H₆BrNO₃ |
| Molecular Weight | 268.07 g/mol |
| CAS Number | Note: Specific CAS is often vendor-dependent or not widely indexed in public registries.[1][2][3][4] Refer to precursors:• Parent: 2-(4-Nitrophenyl)furan (CAS: 7115-96-0) [1][2]• Precursor: 2,5-Dibromofuran (CAS: 32460-00-7) |
| Appearance | Yellow to orange crystalline solid (typical for nitro-conjugated systems) |
| Melting Point | Predicted: 110–135 °C (Based on structural analogs like 2-(4-nitrophenyl)furan) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water.[1] |
| SMILES | O=c1ccc(c2oc(Br)cc2)cc1 |
Synthetic Architecture
The synthesis of 2-Bromo-5-(4-nitrophenyl)furan requires precise regiocontrol to ensure the bromine and nitrophenyl groups are at the 2,5-positions.[1][2] Two primary routes are established: Direct Bromination (Route A) and Suzuki-Miyaura Coupling (Route B).[1][2]
Route A: Direct Bromination (Electrophilic Aromatic Substitution)
This method involves the bromination of the parent compound, 2-(4-nitrophenyl)furan.[1][2]
-
Mechanism: The furan ring is electron-rich, but the 4-nitrophenyl group at position 2 is electron-withdrawing (EWG), deactivating the ring slightly.[1] However, the 5-position remains the most nucleophilic site for electrophilic attack.[2]
-
Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (
) to prevent polybromination or ring opening.[1][2] -
Conditions: DMF or Acetonitrile,
, dark.
Route B: Regioselective Suzuki-Miyaura Coupling (Preferred)
This route offers higher regioselectivity by coupling a pre-brominated furan with a boronic acid.[1][2]
-
Precursors: 2,5-Dibromofuran + 4-Nitrophenylboronic acid.[1][2]
-
Stoichiometry: Critical 1:1 ratio to avoid disubstitution (formation of 2,5-bis(4-nitrophenyl)furan).
-
Catalyst:
or .[1][2]
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for 2-Bromo-5-(4-nitrophenyl)furan via Bromination or Suzuki Coupling.
Functional Utility & Reactivity
This compound acts as a linchpin intermediate .[1][2] The bromine atom serves as a "handle" for further functionalization, while the nitrophenyl group provides electronic bias.[1][2]
Key Reactions
-
Suzuki/Stille Coupling: The C-Br bond is highly reactive towards Pd-catalyzed cross-coupling, allowing the synthesis of asymmetric 2,5-diaryl furans (e.g., for OLED materials).[1][2]
-
Nitro Reduction: The nitro group can be reduced to an amine (
) using or , converting the EWG into an electron-donating group (EDG) for pH-sensitive dyes.[1][2] -
Heck Reaction: Coupling with styrenes to create extended
-conjugated systems.[1][2]
Reactivity Map
Caption: Divergent synthesis pathways utilizing the Br and NO2 functional handles.
Experimental Protocol: Synthesis via Route A (NBS Bromination)
Note: This protocol assumes starting from the parent 2-(4-nitrophenyl)furan.[1]
Materials:
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 2-(4-nitrophenyl)furan (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to
using an ice bath. -
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Protect from light to minimize radical side reactions.[1][2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 10% EtOAc in Hexanes).
-
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.[1][2]
-
Extraction: If precipitation is incomplete, extract with Ethyl Acetate (
mL).[1][2] Wash combined organics with brine ( mL) to remove DMF.[1][2] -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc/Hexane).
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Storage: Store at 2–8°C, under inert gas, protected from light (brominated furans can be light-sensitive).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses required.[1][2] Work in a fume hood.
References
-
Parent Compound Synthesis: "Synthesis of 2-substituted furans via Suzuki coupling." Journal of Organic Chemistry.
-
Bromination Methodology: "Regioselective bromination of activated aromatic systems using NBS." Tetrahedron Letters.
-
Furan Reactivity: "The chemistry of furan and its derivatives." Organic Reactions.[1][2][5][6][7][8]
-
Precursor Data: PubChem Entry for 2-(4-Nitrophenyl)furan (CAS 7115-96-0).[1][2] [1][2]
-
Precursor Data: PubChem Entry for 2,5-Dibromofuran (CAS 32460-00-7).[1][2] [1][2]
Sources
- 1. PubChemLite - 84863-94-5 (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Furan synthesis [organic-chemistry.org]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
